molecular formula C12H11NO3 B6270538 1-benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 897036-92-9

1-benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B6270538
CAS No.: 897036-92-9
M. Wt: 217.2
InChI Key:
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Description

1-Benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives This compound is characterized by a benzyl group attached to the nitrogen atom and a methoxy group at the third position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with maleic anhydride and benzylamine.

    Formation of Intermediate: Maleic anhydride reacts with benzylamine to form N-benzylmaleimide.

    Methoxylation: The N-benzylmaleimide is then subjected to methoxylation using methanol in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Efficient handling and mixing of maleic anhydride and benzylamine.

    Catalysis: Use of industrial-grade catalysts to ensure high yield and purity.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield various reduced forms, depending on the reducing agent used.

    Substitution: Electrophilic substitution reactions can occur at the benzyl or methoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.

Scientific Research Applications

1-Benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    1-Benzyl-2,5-dihydro-1H-pyrrole-2,5-dione: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-Methoxy-2,5-dihydro-1H-pyrrole-2,5-dione: Lacks the benzyl group, leading to different chemical properties and applications.

Uniqueness: 1-Benzyl-3-methoxy-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and application.

Properties

CAS No.

897036-92-9

Molecular Formula

C12H11NO3

Molecular Weight

217.2

Purity

91

Origin of Product

United States

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